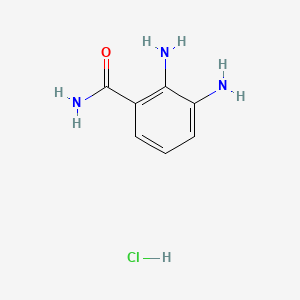

2,3-Diaminobenzamide hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

2,3-diaminobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATIDBRDNZJLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266993-72-0, 912445-34-2 | |

| Record name | 2,3-Diaminobenzamide dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266993-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2,3-diamino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912445-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to 2,3-Diaminobenzamide Dihydrochloride: Structure, Properties, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

2,3-Diaminobenzamide Dihydrochloride is an aromatic amine derivative characterized by a benzene ring substituted with a carboxamide group and two adjacent (vicinal) amino groups. Supplied as a dihydrochloride salt to enhance stability and aqueous solubility, its true value lies in the high reactivity of the vicinal diamines. This positions the compound not as an end-state therapeutic itself, but as a critical and versatile building block for the synthesis of complex heterocyclic structures, particularly benzimidazoles and quinoxalines, which are privileged scaffolds in medicinal chemistry. This guide provides a detailed overview of its chemical structure, physicochemical properties, a logical synthetic pathway, key chemical reactions, and its principal applications as a strategic intermediate in research and drug development.

Chemical Identity and Physicochemical Properties

2,3-Diaminobenzamide Dihydrochloride is the salt form of the parent compound, 2,3-Diaminobenzamide. The protonation of the two basic amino groups by hydrochloric acid significantly improves the compound's stability and solubility in polar solvents, which is a crucial attribute for its use in aqueous reaction media.

1.1. Nomenclature and Identifiers

| Property | Value | Source |

| IUPAC Name | 2,3-diaminobenzamide;dihydrochloride | [1] |

| CAS Number | 266993-72-0 | [1] |

| Molecular Formula | C₇H₁₁Cl₂N₃O | [1] |

| Molecular Weight | 224.08 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)N)C(=O)N.Cl.Cl | [1] |

1.2. Physicochemical Data

| Property | Value | Details |

| Appearance | Solid (typically off-white to light brown powder) | Assumed based on related compounds |

| Solubility | Soluble in water and polar organic solvents like methanol/ethanol | The dihydrochloride salt form enhances polarity and solubility. |

| Stability | More stable than the free base form; sensitive to light and oxidation | Store in a cool, dry, dark place under an inert atmosphere. |

1.3. Detailed Chemical Structure

The structure of 2,3-diaminobenzamide is defined by three key functional groups attached to a benzene ring:

-

Carboxamide Group (-CONH₂): Located at position 1, this group provides a site for hydrogen bonding and can be a handle for further chemical modification, although it is generally less reactive than the amino groups.

-

Vicinal Amino Groups (-NH₂): Located at positions 2 and 3, these adjacent amino groups are the molecule's reactive center. Their proximity allows for facile cyclocondensation reactions to form fused five- or six-membered heterocyclic rings.

-

Dihydrochloride Salt: The two amino groups are protonated to form ammonium chlorides (-NH₃⁺Cl⁻). This salt formation neutralizes the basicity of the amines, preventing unwanted side reactions and oxidative degradation while conferring water solubility.

Synthesis and Purification: A Generalized Protocol

While specific manufacturing protocols for 2,3-diaminobenzamide dihydrochloride are proprietary, a logical and robust synthetic route can be designed based on well-established principles of organic chemistry, primarily the reduction of a nitro group precursor.

Core Principle: The most effective strategy involves the chemoselective reduction of an ortho-nitroaniline derivative. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and scalability.

2.1. Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from 3-amino-2-nitrobenzoic acid.

Caption: Proposed synthetic pathway for 2,3-diaminobenzamide dihydrochloride.

2.2. Step-by-Step Experimental Protocol

Disclaimer: This is a generalized protocol and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Step 1: Amidation of 3-Amino-2-nitrobenzoic Acid

-

Causality: The carboxylic acid must first be converted to the amide. This is typically achieved by activating the carboxyl group with a reagent like thionyl chloride (SOCl₂) or carbonyldiimidazole (CDI) to form a highly reactive acyl chloride or imidazolide intermediate, which is then readily attacked by ammonia.

-

Procedure:

-

Suspend 3-amino-2-nitrobenzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.

-

Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Remove the solvent and excess SOCl₂ under reduced pressure.

-

Re-dissolve the crude acyl chloride in a dry solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide (excess).

-

Stir vigorously for 1-2 hours. The product, 3-amino-2-nitrobenzamide, will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

-

Step 2: Catalytic Reduction of the Nitro Group

-

Causality: The nitro group is selectively reduced to a primary amine using catalytic transfer hydrogenation or direct hydrogenation with H₂ gas. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, offering high selectivity and preventing the reduction of the benzene ring or the amide group.[2][3] Alternative metal-based systems like iron in acidic media can also be effective.[3]

-

Procedure:

-

In a hydrogenation vessel, dissolve the 3-amino-2-nitrobenzamide (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (approx. 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate contains the 2,3-diaminobenzamide free base.

-

-

-

Step 3: Formation of the Dihydrochloride Salt

-

Causality: Introducing two equivalents of hydrochloric acid protonates both basic amino groups, forming the stable, water-soluble dihydrochloride salt. Using a solution of HCl in an organic solvent like ethanol or isopropanol allows for the direct precipitation of the pure salt.

-

Procedure:

-

Concentrate the filtrate from Step 2 under reduced pressure.

-

Re-dissolve the crude free base in a minimal amount of ethanol.

-

To this solution, add a solution of hydrochloric acid in ethanol or isopropanol (2.1 eq) dropwise while stirring.

-

The 2,3-diaminobenzamide dihydrochloride product will precipitate as a solid.

-

Stir the slurry at 0°C for 30 minutes to maximize precipitation, then collect the solid by filtration.

-

Wash the filter cake with cold ethanol and dry under vacuum to yield the final product.

-

-

Key Chemical Reactivity and Applications

The primary utility of 2,3-diaminobenzamide dihydrochloride stems from the nucleophilic character of its vicinal amino groups. This functionality makes it an ideal precursor for building complex heterocyclic systems that are central to drug discovery and materials science.

3.1. Cyclocondensation Reactions: Gateway to Heterocycles

The hallmark reaction of ortho-phenylenediamines is their cyclocondensation with compounds containing two electrophilic centers. This provides a direct and high-yield route to various fused heterocycles.

-

Reaction with 1,2-Dicarbonyls: Reaction with α-diketones (like benzil) or α-ketoesters leads to the formation of quinoxalines .

-

Reaction with Aldehydes or Carboxylic Acids: Condensation with aldehydes or carboxylic acids (or their derivatives) yields benzimidazoles .[4] This reaction is often catalyzed by acid and proceeds through a Schiff base intermediate followed by cyclization and aromatization.

Caption: Cyclocondensation of 2,3-diaminobenzamide to form a benzimidazole scaffold.

3.2. Applications in Drug Development and Materials Science

-

Scaffold for Medicinal Chemistry: Benzimidazoles are considered "privileged structures" in drug discovery, appearing in numerous approved drugs. By using 2,3-diaminobenzamide dihydrochloride, medicinal chemists can synthesize libraries of novel benzimidazole derivatives for screening as kinase inhibitors, antivirals, antiparasitics, and anticancer agents.[5] The amide group at the 4-position of the resulting benzimidazole provides an additional vector for diversification. The related 2,5-diaminobenzamide has been identified as a hit for anti-proliferative agents.[6]

-

Precursor for Fluorescent Probes: Oxidative dimerization of ortho-phenylenediamines is a known route to synthesize 2,3-diaminophenazines, which are highly fluorescent molecules.[7] 2,3-Diaminobenzamide can serve as a precursor to novel phenazine dyes. The benzamide functional group allows for conjugation to biomolecules or other chemical moieties, enabling the development of targeted fluorescent probes for cellular imaging or ion sensing.

-

Monomer for Advanced Polymers: The amino groups can be used for polymerization reactions, such as oxidative polymerization, to create novel conductive polymers or polyamides with unique thermal and electronic properties.

Safety, Handling, and Storage

As with all aromatic amines, 2,3-diaminobenzamide dihydrochloride must be handled with appropriate precautions.

4.1. Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][8]

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |

| H341/H351 | Suspected of causing genetic defects / Suspected of causing cancer | Based on data for related compounds like 3,3'-Diaminobenzidine[9][10] |

4.2. Recommended Laboratory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[9] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Procedures:

-

Avoid generating dust. If weighing out the solid, do so carefully within the fume hood.

-

Do not get in eyes, on skin, or on clothing.

-

Keep away from strong oxidizing agents, as these can initiate unwanted and potentially exothermic reactions.

-

Wash hands thoroughly after handling.

-

4.3. Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from light.[9]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

2,3-Diaminobenzamide dihydrochloride is a strategically important chemical intermediate whose value is defined by the reactive potential of its vicinal diamine functional groups. While its direct applications are limited, its role as a precursor to medicinally relevant heterocyclic scaffolds like benzimidazoles and quinoxalines is significant. For researchers in synthetic organic chemistry and drug development, this compound offers a reliable and versatile entry point for the creation of novel molecular entities with diverse therapeutic and material science applications. Proper understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). 2,3-Diaminobenzamide dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Gao, Y., et al. (2023). Electroenzymatic cascade synthesis of 2,3-diaminophenazine on HRP-ZnGa2O4 nano-biohybrids. Green Chemistry. Available at: [Link]

-

Al-Hourani, B. J. (2014). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate. Available at: [Link]

-

CPAChem. (2024, January 8). Safety data sheet: 2,3-Diaminophenazine. Retrieved from [Link]

-

Kauthale, C. J., et al. (2009). LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. Journal of Chemical Sciences. Available at: [Link]

-

Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme. Available at: [Link]

-

Birukova, V., et al. (2026, January). Synthesis of 2-Carboxamide-Substituted Benzimidazoles via S8-Promoted Multicomponent Reaction in Aqueous Media. Tetrahedron. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐aminobenzamide under various conditions. Retrieved from [Link]

-

Bakos, M. A., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wang, C., et al. (2011). Biosynthesis of 2,3-Diaminophenazine by Fungal Laccase. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]

-

MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

-

Patel, M., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PMC. Available at: [Link]

-

Trovò, A., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

University of Milan. (2018). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Available at: [Link]

-

ResearchGate. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]

-

PubMed. (2009). Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

MDPI. (2024). NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives. Retrieved from [Link]

-

Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Available at: [Link]

Sources

- 1. 2,3-Diaminobenzamide dihydrochloride | C7H11Cl2N3O | CID 53422807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cpachem.com [cpachem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: Solubility & Handling of 2,3-Diaminobenzamide HCl

Executive Summary

This guide details the solubility profile and handling protocols for 2,3-diaminobenzamide dihydrochloride , a critical intermediate in the synthesis of PARP inhibitors (e.g., Veliparib) and a probe for ortho-diamine reactivity.

Key Findings:

-

Primary Solvent (Stock): Dimethyl sulfoxide (DMSO) is the recommended solvent for stock solutions (

50 mM), offering high solubility and enhanced stability against oxidative degradation compared to aqueous media. -

Aqueous Solubility: The hydrochloride salt exhibits high water solubility due to ionization; however, it generates highly acidic solutions.

-

Critical Risk: The compound contains an ortho-diamine motif, making it highly susceptible to oxidation (forming phenazines) and cyclization. Solutions must be prepared fresh, protected from light, and stored under inert gas.

Physicochemical Profile

Understanding the structural drivers of solubility is essential for experimental design.

| Property | Description | Impact on Solubility |

| Chemical Structure | ortho-Diaminobenzamide (2HCl) | The two amine groups at positions 2 and 3 allow for double protonation. |

| Salt Form | Dihydrochloride ( | drastically increases aqueous solubility compared to the free base by increasing lattice energy and polarity. |

| pKa (Estimated) | Dissolution in water releases protons, significantly lowering pH. | |

| Hygroscopicity | High | The salt readily absorbs atmospheric moisture, altering the effective molecular weight during weighing. |

The pH-Solubility Dependency

The solubility of 2,3-diaminobenzamide is pH-dependent.

-

Acidic pH (< 4.0): The molecule exists as a cationic species (protonated amines), exhibiting high solubility in water.

-

Neutral/Basic pH (> 7.0): As the pH approaches the pKa of the amines, the compound deprotonates to its neutral free-base form. The free base has significantly lower water solubility (estimated <15 mg/mL based on benzamide analogs).

-

Risk: Diluting a high-concentration acidic stock directly into a weak buffer (e.g., 1x PBS) may cause immediate precipitation if the final concentration exceeds the free-base solubility limit.

Solubility Guidelines & Solvent Compatibility

DMSO (Dimethyl Sulfoxide) - Recommended for Stock

DMSO is the gold standard for storing 2,3-diaminobenzamide HCl. It disrupts intermolecular hydrogen bonding without inducing protonation changes that lead to precipitation.

-

Solubility Limit: Typically

100 mM. -

Freezing Point: DMSO freezes at 18.5°C. Thaw completely at room temperature (RT) before use to avoid concentration gradients.

-

Handling: DMSO is hygroscopic. Use anhydrous DMSO (stored over molecular sieves) to prevent water uptake, which accelerates hydrolytic degradation.

Water & Aqueous Buffers

-

Water (Milli-Q): Soluble (> 50 mg/mL estimated). Resulting solution will be acidic (pH ~2-3).[1]

-

PBS/Media: Soluble at lower concentrations (< 10 mM).

-

Warning: High concentrations (> 50 mM) introduced to PBS may overwhelm the buffering capacity or precipitate the free base.

-

Solvent Compatibility Table

| Solvent | Solubility Rating | Max Conc. (Est.)[2] | Application |

| Anhydrous DMSO | Excellent | > 100 mM | Stock Solution Storage |

| Water (Deionized) | Good | > 50 mM | Short-term assays (Acidic) |

| Ethanol | Moderate | ~ 10-25 mM | Alternative organic solvent |

| PBS (pH 7.4) | Limited | < 10 mM | Biological Working Solution |

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

Materials:

-

2,3-Diaminobenzamide 2HCl (solid)

-

Anhydrous DMSO (Grade

99.9%) -

Amber glass vial (borosilicate) with PTFE-lined cap

-

Argon or Nitrogen gas line

Procedure:

-

Weighing: Weigh the solid rapidly to minimize moisture uptake. Record exact mass (e.g., 11.2 mg).

-

Calculation: Calculate volume required for 50 mM.

(Note: Ensure you use the MW of the specific salt form, e.g., ~224.09 g/mol for dihydrochloride). -

Dissolution: Add the calculated volume of DMSO. Vortex for 30–60 seconds. The solution should be clear and colorless to pale yellow.

-

Inerting: Gently stream Argon/Nitrogen over the liquid surface for 10 seconds to displace oxygen.

-

Storage: Cap tightly. Store at -20°C or -80°C. Stable for 3–6 months.

Protocol B: Preparation of Working Solution (Aqueous)

Objective: Dilute stock for biological assay without precipitation.

Workflow:

-

Thaw: Bring DMSO stock to RT. Vortex to ensure homogeneity.

-

Intermediate Dilution (Optional but Recommended): If the final aqueous target is < 1% DMSO, perform a serial dilution in DMSO first to improve pipetting accuracy.

-

Dropwise Addition: While vortexing the aqueous buffer (e.g., media or PBS), add the DMSO stock slowly.

-

Do not add buffer to the DMSO stock; this causes local high water concentrations that can trigger precipitation.

-

-

Inspection: Visually inspect for turbidity (precipitate). If cloudy, sonicate for 5 minutes. If cloudiness persists, the concentration exceeds the solubility limit of the free base at that pH.

Visualization: Solubilization & Stability Logic

The following diagram illustrates the chemical behavior of the salt in different environments and the risks of oxidation.

Figure 1: Solubilization pathways and stability risks. Green nodes indicate stable states; yellow/red indicate potential failure points (precipitation or degradation).

Stability & Troubleshooting (The "Gotchas")

Oxidation (The "Browning" Effect)

Aromatic ortho-diamines are chemically reactive. Upon exposure to air and light, they oxidize to form phenazines or other conjugated systems.

-

Sign: Solution turns from colorless/pale yellow to dark brown or purple.

-

Prevention:

-

Always use fresh working solutions (prepare immediately before use).

-

Protect from light (wrap tubes in foil).

-

Add antioxidants (e.g., 1 mM DTT or Ascorbic Acid) to the buffer if the biological assay permits.

-

The "Salting Out" Effect

When dissolving the HCl salt in high-salt buffers (e.g., 10x PBS), the "common ion effect" (Cl-) may reduce solubility, though this is less common than pH-driven precipitation.

-

Fix: Dissolve in pure water or low-salt buffer first, then adjust tonicity.

References

-

PubChem. (2023). 2,3-Diaminobenzamide dihydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

-

Williams, R. (2022).[3][4] pKa Data Compiled. Organic Chemistry Data.[2][5][6] (Reference for aniline pKa values). [Link]

Sources

- 1. Improved detection of 2,3-diaminophenazine for horseradish peroxidase quantification using surface-enhanced Raman spectroscopy[v1] | Preprints.org [preprints.org]

- 2. reddit.com [reddit.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: 2,3-Diaminobenzamide in Quinazolinone Synthesis

The following technical guide details the utility of 2,3-diaminobenzamide as a specialized precursor for the synthesis of 8-aminoquinazolin-4(3H)-ones and subsequent tricyclic fused heterocycles .

Content Type: Advanced Synthetic Protocol & Mechanistic Analysis Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

While 2-aminobenzamide (anthranilamide) is the ubiquitous precursor for the quinazolinone scaffold, its 3-amino analogue, 2,3-diaminobenzamide , represents a high-value, bifunctional scaffold. It provides direct access to 8-aminoquinazolin-4(3H)-ones , a subclass of heterocycles offering a unique vector for diversification at the 8-position.

Crucially, this precursor enables the construction of tricyclic systems (e.g., imidazo[4,5-h]quinazolines) through sequential or cascade annulations. However, the use of 2,3-diaminobenzamide introduces a critical regioselectivity challenge: the competition between forming a 6-membered quinazolinone ring (via the amide and C2-amine) and a 5-membered benzimidazole ring (via the C2 and C3 vicinal diamines). This guide outlines the protocols to control this selectivity.

Chemical Foundation & Reactivity Landscape

Structural Logic

The numbering of the precursor determines the substitution pattern of the final heterocycle:

-

Position 1 (Amide, -CONH₂): Becomes N3/C4 of the quinazolinone.

-

Position 2 (Amine, -NH₂): Becomes N1 of the quinazolinone.

-

Position 3 (Amine, -NH₂): Becomes the C8-amino substituent.

The Selectivity Challenge (Benzimidazole Trap)

When reacting 2,3-diaminobenzamide with aldehydes or carboxylic acids, two pathways compete:

-

Path A (Quinazolinone): Condensation of the Amide (Pos 1) and Amine (Pos 2) with a carbon electrophile.

-

Path B (Benzimidazole): Condensation of the vicinal diamines (Pos 2 and Pos 3).

Thermodynamic Insight: Reaction with aldehydes often favors Path B (Benzimidazole formation) due to the rapid kinetics of diamine condensation. To favor Path A (Quinazolinone), one must typically use orthoesters or anhydrides under conditions that drive the 6-membered ring formation, or utilize the 8-nitro precursor route (reduction post-cyclization) to guarantee regiocontrol.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the strategic route to tricyclic systems.

Caption: Divergent synthesis pathways. Path A yields the target quinazolinone; Path B leads to the benzimidazole byproduct.

Experimental Protocols

Protocol A: Selective Synthesis of 8-Amino-2-methylquinazolin-4(3H)-one

This protocol utilizes triethyl orthoacetate as the carbon source. Orthoesters are preferred over aldehydes to minimize benzimidazole formation by activating the amide nitrogen via imidate formation.

Reagents:

-

2,3-Diaminobenzamide (1.0 eq)

-

Triethyl orthoacetate (3.0 eq)

-

Glacial Acetic Acid (catalytic, 0.5 eq)

-

Ethanol (anhydrous) or DMF

Step-by-Step Methodology:

-

Preparation: Dissolve 2,3-diaminobenzamide (5 mmol) in anhydrous Ethanol (20 mL).

-

Activation: Add Triethyl orthoacetate (15 mmol) and Glacial Acetic Acid (2.5 mmol).

-

Cyclization: Reflux the mixture at 80–90°C for 6–8 hours. Monitor via TLC (System: CHCl₃/MeOH 9:1).

-

Checkpoint: If benzimidazole formation is observed (lower Rf), switch solvent to DMF and increase temperature to 120°C to favor thermodynamic quinazolinone product.

-

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates.

-

Purification: Filter the solid. Wash with cold ethanol.[1] Recrystallize from Ethanol/DMF.

-

Validation:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the amide protons and the retention of the C8-NH₂ signal (broad singlet, ~5.5–6.5 ppm).

-

IR: Distinct Carbonyl stretch at ~1660 cm⁻¹ (Quinazolinone C=O) vs. absence in benzimidazole.

-

Protocol B: The "High-Fidelity" Nitro Route (Recommended)

For absolute regiocontrol, it is often superior to synthesize the quinazolinone before unmasking the 8-amino group.

Workflow:

-

Precursor: Start with 2-amino-3-nitrobenzamide .

-

Cyclization: React with R-CHO (w/ NaHSO₃/I₂) or Orthoester to form 8-nitroquinazolin-4(3H)-one .

-

Reduction: Reduce the nitro group (H₂, Pd/C or Fe/AcOH) to yield pure 8-aminoquinazolin-4(3H)-one .

-

Why this works: The nitro group at position 3 is non-nucleophilic, completely eliminating the benzimidazole pathway during the critical cyclization step.

Quantitative Data Summary: Precursor Efficiency

| Precursor | Co-Reactant | Primary Product | Yield | Regioselectivity Risk |

| 2,3-Diaminobenzamide | Aldehyde (R-CHO) | Benzimidazole-4-carboxamide | 75-85% | High (Favors 5-ring) |

| 2,3-Diaminobenzamide | Triethyl Orthoacetate | 8-Aminoquinazolinone | 60-70% | Moderate |

| 2-Amino-3-nitrobenzamide | Triethyl Orthoacetate | 8-Nitroquinazolinone | 85-95% | None (High Fidelity) |

Applications in Drug Discovery

The 8-aminoquinazolinone scaffold is a versatile intermediate for generating tricyclic genomic-targeting agents.

Synthesis of Imidazo[4,5-h]quinazolines

The free amino group at position 8 allows for a second annulation.

-

Reaction: 8-Aminoquinazolinone + Carboxylic Acid / POCl₃.

-

Mechanism: The N1 of the quinazolinone and the 8-NH₂ group are peri-positioned (conceptually similar to 1,8-naphthalene substitution), allowing for the formation of a third ring bridging N1 and C8?

-

Correction: In the quinazolinone structure, C8 is adjacent to C8a (bridgehead) and C7. The N1 is separated.[1][2] The 8-amino group typically cyclizes with substituents at C7 to form linear tricyclics, or if the quinazolinone is 2,3-disubstituted, the 8-amino is a handle for solubility or PROTAC attachment.

-

True Tricyclic Potential: Reaction of the 8-amino group with bifunctional electrophiles can yield pyrrolo[1,2-a]quinazolinone analogues if the starting material was different, but for 8-amino, it is often used to fuse an imidazole ring onto the 7,8-face (requires 7,8-diamino) or simply as a functional handle.

-

References

-

Benzimidazole vs.

-

Standard Quinazolinone Protocols

- Title: Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)

- Source: MDPI (Molecules).

-

URL:[Link]

-

Tricyclic Quinazolinone Derivatives

- Title: Synthesis of tricyclic quinazolinone-iminosugars as potential glycosidase inhibitors via a Mitsunobu reaction.

- Source: PubMed / Carbohydr

-

URL:[Link]

-

Nitro-Precursor Route (High Fidelity)

- Title: Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones.

- Source: NIH / PMC.

-

URL:[Link]

Sources

The Pharmacological Landscape of Aminobenzamide Derivatives

Focus: 2,3-Diaminobenzamide & 2-Aminobenzamide Architectures in Epigenetic Modulation

Executive Summary

This technical guide analyzes the biological activity, synthesis, and therapeutic potential of aminobenzamide derivatives , specifically focusing on the 2,3-diaminobenzamide and 2-aminobenzamide scaffolds. While often conflated, these two architectures represent distinct pharmacological pathways:[1]

-

2-Aminobenzamides (e.g., Entinostat/MS-275): The "privileged structure" for Class I selective Histone Deacetylase (HDAC) inhibition.[1]

-

2,3-Diaminobenzamides: An emerging scaffold for Sirtuin (SIRT) inhibition and antimicrobial activity.[1]

This guide provides researchers with a self-validating framework for synthesizing and assaying these compounds, emphasizing the structural nuances that dictate isoform selectivity.

Part 1: Pharmacophore & Mechanism of Action

The biological activity of benzamide derivatives is dictated by the precise positioning of amino groups relative to the amide carbonyl.

1. The Zinc-Binding Motif (Class I HDAC Selectivity)

The most clinically significant application of this scaffold is in 2-aminobenzamides (also known as N-(2-aminophenyl)benzamides).[1] Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, 2-aminobenzamides exhibit exquisite selectivity for HDAC1, HDAC2, and HDAC3 (Class I).[1][2]

-

Mechanism: These compounds function as slow-tight binding inhibitors .

-

Structural Logic: The internal hydrogen bond between the amide -NH and the ortho-amino group planarizes the molecule. This rigid conformation allows the amide carbonyl and the amino group to chelate the Zinc (

) ion in the catalytic pocket.[1] -

Selectivity Filter: The "foot" of the benzamide scaffold accesses the internal cavity of Class I HDACs but is sterically excluded from the narrower pockets of Class II HDACs (e.g., HDAC6).[1]

2. The NAD+ Competition Motif (SIRT Inhibition)

Derivatives possessing a strict 2,3-diamino substitution pattern on the benzamide ring (or 2-anilinobenzamides) have shown activity against Sirtuins (Class III HDACs), which are

-

Mechanism: These derivatives compete with the nicotinamide moiety of

, disrupting the deacetylation reaction.

Visualization: Signaling & Inhibition Pathways

The following diagram illustrates the divergent pathways of Zinc-dependent (HDAC) and NAD-dependent (SIRT) inhibition by these scaffolds.[1]

Caption: Divergent mechanistic pathways of aminobenzamide derivatives. The 2-amino motif drives Zinc-dependent HDAC inhibition, while the 2,3-diamino motif favors NAD+ competitive SIRT inhibition.

Part 2: Structure-Activity Relationship (SAR)[1][3][4]

The following table summarizes the critical SAR data for optimizing biological activity.

| Structural Domain | Modification | Effect on Activity |

| Zinc Binding Group (ZBG) | 2-amino (aniline) | Optimal for HDAC1-3. Essential for H-bond planarization. |

| 3-amino / 4-amino | Loss of HDAC activity; potential PARP/SIRT activity. | |

| 2-hydroxyl | Significant loss of potency (weaker Zn chelation than amine).[1] | |

| Linker Region | Aryl (Phenyl/Pyridine) | Essential. Direct attachment creates the necessary depth for the pocket.[1] |

| Aliphatic chain | Generally reduces potency compared to aryl linkers in benzamides. | |

| Cap Group | Pyridine/Pyrimidine | Improves solubility and pharmacokinetic profile (e.g., Entinostat).[1] |

| Thiophene/Furan | Increases lipophilicity; often improves cellular permeability. | |

| Ring Substitution | 5-Fluoro (on ZBG ring) | Increases metabolic stability; maintains potency.[1] |

Part 3: Synthetic Protocols

To ensure reproducibility, we utilize a Ring-Opening of Isatoic Anhydride approach. This method is superior to standard amide coupling (EDC/HOBt) as it avoids the protection/deprotection steps of the aniline amine.[1]

Protocol: Synthesis of N-(2-aminophenyl)benzamide Derivatives

Reagents:

-

Substituted Isatoic Anhydride (1.0 eq)[1]

-

Target Amine (e.g., 4-aminopyridine or substituted aniline) (1.1 eq)

-

Solvent: DMF (Dimethylformamide) or Ethanol[1]

-

Catalyst: DMAP (4-Dimethylaminopyridine) - Optional, for sluggish amines[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 mmol of substituted isatoic anhydride in 5 mL of anhydrous DMF.

-

Addition: Add 1.1 mmol of the target amine.

-

Reaction (Method A - Thermal): Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM).[1]

-

Reaction (Method B - Microwave): Irradiate at 100W, 100°C for 15 minutes. (Higher yield, lower byproduct formation).[1]

-

Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1).[1] If oil forms, extract with EtOAc and purify via silica gel column chromatography.[1]

Visualization: Synthetic Workflow

Caption: Efficient synthesis of 2-aminobenzamides via isatoic anhydride ring-opening, avoiding protection steps.

Part 4: Biological Evaluation Protocols

Trustworthiness in data requires robust assay validation. The following protocol outlines the Fluorometric HDAC Activity Assay , the industry standard for benchmarking these derivatives.

Protocol: Fluorometric HDAC Inhibition Assay

Principle: Uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1] HDAC activity removes the acetyl group, sensitizing the substrate to trypsin digestion, which releases the fluorescent AMC group.

Materials:

-

Recombinant HDAC1, HDAC2, or HDAC3 (BPS Bioscience or equivalent).[1]

-

Substrate: Fluorogenic HDAC substrate (e.g., MAL).[1]

-

Reference Compound: Entinostat (MS-275) or SAHA (Vorinostat).[1]

-

Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

.[1]

Procedure:

-

Enzyme Prep: Dilute HDAC isoform in Assay Buffer to optimal concentration (approx 2-5 ng/µL).

-

Compound Treatment: Add 10 µL of test compound (serially diluted in DMSO) to a 96-well black plate.

-

Control: DMSO only (Negative), SAHA 10 µM (Positive).[1]

-

-

Incubation 1: Add 40 µL of diluted enzyme. Incubate at 37°C for 30 mins to allow "slow-tight" binding equilibration.

-

Substrate Addition: Add 10 µL of Fluorogenic Substrate (50 µM final). Incubate 30 mins at 37°C.

-

Developer: Add 50 µL of Developer solution (Trypsin/Trichostatin A). Incubate 15 mins at RT.

-

Read: Measure fluorescence at Ex/Em = 360/460 nm.

-

Analysis: Calculate % Inhibition =

.[1]

Part 5: Therapeutic Applications & Case Studies

Case Study: Entinostat (MS-275)[1][2]

-

Structure: Pyridin-3-ylmethyl N-[[4-[[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate.[1]

-

Profile: Highly selective for HDAC1 (

nM) and HDAC3, with no activity against HDAC6.[1] -

Clinical Utility: Used in combination with aromatase inhibitors for hormone-receptor-positive breast cancer. The selectivity profile reduces the hematological toxicity often seen with pan-HDAC inhibitors.

Emerging Area: Antimicrobial 2,3-Diaminobenzamides

Recent studies indicate that simple 2,3-diaminobenzamide derivatives (lacking the extended cap group of HDAC inhibitors) exhibit potent antifungal activity against Aspergillus fumigatus, potentially via non-epigenetic mechanisms involving cell wall synthesis disruption.[1]

References

-

Gryder, B. E., et al. (2012).[1] "Histone Deacetylase Inhibitors: Equipped with New Weapons." Future Medicinal Chemistry. Link

-

Mottamal, M., et al. (2015).[1] "Histone Deacetylase Inhibitors in Clinical Studies as Pharmacological Therapy for Cancer." Biomolecules.[1][4][3][5][6][7][8][9] Link

-

Lauffer, B. E., et al. (2013).[1] "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation." Journal of Biological Chemistry. Link

-

Galli, U., et al. (2012).[1][10][11] "Identification of a sirtuin 3 inhibitor that displays selectivity over sirtuin 1 and 2." European Journal of Medicinal Chemistry. Link

-

El-Sherbeny, M. A., et al. (2014).[1] "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents." Journal of Chemistry. Link

Sources

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. research.uniupo.it [research.uniupo.it]

- 11. Identification of a sirtuin 3 inhibitor that displays selectivity over sirtuin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between 2,3-diaminobenzamide and o-phenylenediamine

Comparative Analysis: -Phenylenediamine vs. 2,3-Diaminobenzamide

Divergent Reactivity, Electronic Profiling, and Medicinal Utility[1]

Executive Summary

In the architecture of heterocyclic drug design, the distinction between

This guide analyzes these two scaffolds not merely as structural isomers but as distinct functional tools:

-

OPD is the quintessential precursor for benzimidazoles and quinoxalines (5- and 6-membered rings lacking exocyclic carbonyls).[1]

-

2,3-DAB is a "privileged structure" for quinazolin-4(3H)-ones and serves as a direct pharmacophore mimic of Nicotinamide in PARP inhibition .[1]

Structural & Electronic Characterization

The introduction of the amide group in 2,3-DAB is not passive; it acts as a strong electron-withdrawing group (EWG) via resonance, significantly lowering the basicity of the adjacent amines compared to OPD.

Table 1: Physicochemical Comparison

| Feature | 2,3-Diaminobenzamide (2,3-DAB) | |

| Structure | Benzene-1,2-diamine | 2,3-Diaminobenzene-1-carboxamide |

| Formula | ||

| MW | 108.14 g/mol | 151.17 g/mol |

| Electronic State | Electron-rich aromatic ring (Nucleophilic) | Electron-deficient C2-amine; Amide H-bond donor |

| Primary Reactivity | Condensation (N,N-nucleophiles) | Cyclization (N-Amide/N-Amine or N,N-Amine) |

| Key Application | ELISA Substrate, Benzimidazole synthesis | PARP Inhibitor Pharmacophore, Quinazolinone synthesis |

| pKa (Conj.[1] Acid) | ~4.57 (N1), ~0.8 (N2) | < 4.0 (Due to Amide EWG effect) |

Electronic Insight (The "Amide Effect")

In OPD, both amino groups are roughly equivalent nucleophiles (until one reacts). In 2,3-DAB, the amino group at C2 is electronically deactivated by the ortho-amide group.[1] However, the amide nitrogen itself can act as a nucleophile under basic conditions, offering a pathway to 6-membered lactam rings (quinazolinones) that OPD cannot access.

Synthetic Divergence: The "Fork in the Road"

The core utility of these molecules lies in their heterocyclization patterns. This section details the mechanistic divergence.

3.1 Pathway A: OPD

Benzimidazoles

OPD reacts with carboxylic acids or aldehydes to form benzimidazoles .[2] The mechanism involves the formation of a Schiff base followed by intramolecular attack by the second amine.

3.2 Pathway B: 2,3-DAB

Quinazolinones vs. Benzimidazoles

2,3-DAB presents a unique challenge known as competitional cyclization :

-

The Quinazolinone Route (Thermodynamic): Reaction between the Amide-N and the C2-Amine with a carbon source forms a 6-membered quinazolinone ring.[1] This is often preferred in drug discovery for kinase and PARP inhibitors.

-

The Benzimidazole Route (Kinetic): Reaction between the C2-Amine and C3-Amine forms a 5-membered benzimidazole ring, leaving the amide pendant.[1]

The diagram below illustrates this critical synthetic logic.

Figure 1: Divergent synthetic pathways.[1] OPD primarily yields benzimidazoles, whereas 2,3-DAB provides access to the privileged quinazolinone scaffold via amide participation.[1]

Medicinal Chemistry: The PARP Connection

For drug development professionals, the defining difference is the pharmacophore capability .

-

Poly (ADP-ribose) Polymerase (PARP) enzymes repair DNA strand breaks.[1][3] Inhibiting PARP is a strategy for treating BRCA-mutated cancers (Synthetic Lethality).[1][3][4][5]

-

The Mechanism: PARP inhibitors mimic Nicotinamide (the headgroup of

).[4] -

The Fit:

Figure 2: Pharmacophore analysis.[1] 2,3-DAB successfully mimics Nicotinamide for PARP inhibition, whereas OPD lacks the necessary H-bond acceptor/donor geometry.[1]

Experimental Protocols

The following protocols validate the reactivity differences described above.

Protocol A: Synthesis of 2-Phenylbenzimidazole (from OPD)

Demonstrates the classic diamine condensation.

-

Reagents:

-Phenylenediamine (10 mmol), Benzaldehyde (10 mmol), Ethanol (20 mL), Sodium Metabisulfite ( -

Procedure:

-

Dissolve OPD and benzaldehyde in ethanol.

-

Add

(aqueous solution). -

Reflux for 3–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Observation: OPD spot (

) disappears; fluorescent blue spot appears (

-

-

Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol/water.[1]

-

Result: 2-Phenylbenzimidazole (MP: 290°C).[1]

Protocol B: Synthesis of 2-Phenylquinazolin-4(3H)-one (from 2,3-DAB)

Demonstrates the amide-participating cyclization.

-

Reagents: 2,3-Diaminobenzamide (5 mmol), Benzaldehyde (5 mmol), Iodine (

, 10 mol%), -

Procedure:

-

Workup: Pour into sodium thiosulfate solution (to quench Iodine). Filter the white/pale yellow solid.

-

Result: 2-Phenylquinazolin-4(3H)-one.[1][7][8]

-

Note: If the reaction is run without oxidant or base, you may observe the competing benzimidazole formation. The base promotes the amide deprotonation/nucleophilicity.

-

Analytical Differentiation (QC Check)

When verifying which compound you have in hand, use these spectral markers:

| Method | 2,3-Diaminobenzamide | |

| IR Spectroscopy | Doublet at 3300-3400 | Distinct Amide I band at 1650-1690 |

| 1H NMR (DMSO-d6) | Aromatic protons: 6.3–6.6 ppm.[1] Amine protons: Broad singlet ~4.5 ppm.[1] | Amide protons: Two broad singlets (often split) at 7.0–8.0 ppm. Aromatic region is more deshielded due to C=O. |

| Mass Spectrometry | M+H = 109. | M+H = 152.[1] |

References

-

Benzimidazole Synthesis: Bahrami, K., et al.[9][10] "A simple and efficient procedure for the synthesis of substituted benzimidazoles..." Synthesis, 2007.[9]

-

Quinazolinone Synthesis: Li, F., et al. "Acceptorless Dehydrogenative Coupling of o-Aminobenzamides..."[1][11][12] Organic Letters, 2016.[11]

-

PARP Inhibition Pharmacophore: Curtin, N. J. "PARP inhibitors for cancer therapy."[3] Expert Reviews in Molecular Medicine, 2005.

-

OPD in ELISA: Porstmann, B., et al. "Comparison of chromogens for the determination of horseradish peroxidase as a marker in enzyme immunoassay." Journal of Clinical Chemistry and Clinical Biochemistry, 1981.

Sources

- 1. guidechem.com [guidechem.com]

- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinone synthesis [organic-chemistry.org]

- 12. epublications.marquette.edu [epublications.marquette.edu]

Methodological & Application

Application Note: Probing the Reactivity of 2,3-Diaminobenzamide in Heterocyclic Synthesis

A Senior Application Scientist's Guide to Understanding Competing Cyclization Pathways

For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Quinazolin-4(3H)-ones, in particular, represent a "privileged" structure, forming the core of numerous therapeutic agents. While many synthetic routes to this scaffold are well-established, this guide addresses a specific, and more complex, question: the feasibility of synthesizing quinazolin-4(3H)-ones from 2,3-diaminobenzamide.

This document moves beyond a standard protocol, offering a deeper, experience-based analysis of the chemical principles at play. It is structured to provide not just a "how-to," but a "why" and "why-not," ensuring a robust understanding of the underlying reactivity that governs the outcome of such a synthesis.

Core Directive: The Challenge of Synthesizing Quinazolin-4(3H)-ones from 2,3-Diaminobenzamide

A comprehensive review of synthetic methodologies reveals that the direct, high-yielding synthesis of quinazolin-4(3H)-ones from 2,3-diaminobenzamide is not a standard or commonly reported transformation. The reason lies in the inherent reactivity of the starting material itself. The presence of two adjacent amino groups (ortho-diamine) on the benzene ring introduces a highly favorable, competing reaction pathway that dominates the synthetic outcome.

The Prevailing Reaction: Benzimidazole Formation

The reaction of an o-phenylenediamine with a one-carbon electrophile (such as an aldehyde or a carboxylic acid) is a classic and highly efficient method for the synthesis of benzimidazoles. This reaction, known as the Phillips benzimidazole synthesis, typically proceeds under acidic conditions and is often near-quantitative.

Mechanistic Rationale:

The formation of the five-membered benzimidazole ring is both kinetically and thermodynamically favored over the formation of the six-membered pyrimidinone ring of the quinazolinone. The proximity of the two nucleophilic amino groups in 2,3-diaminobenzamide facilitates a rapid intramolecular cyclization following the initial condensation with an aldehyde to form a Schiff base.

The diagram below illustrates the mechanistic divergence. The pathway to the benzimidazole is a direct and facile intramolecular nucleophilic attack of the second amino group onto the imine carbon. In contrast, the formation of a quinazolinone would require a less favorable cyclization involving the amide nitrogen.

Caption: Competing reaction pathways for 2,3-diaminobenzamide and an aldehyde.

Protocol 1: Synthesis of 2-Substituted Benzimidazoles from 2,3-Diaminobenzamide

This protocol details the expected, predominant reaction when attempting to synthesize quinazolinones from 2,3-diaminobenzamide and an aldehyde.

Objective: To synthesize a 2-substituted benzimidazole via the condensation and cyclization of 2,3-diaminobenzamide with an aromatic aldehyde.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (1 mmol scale) | Moles |

| 2,3-Diaminobenzamide | 151.17 g/mol | 151 mg | 1.0 mmol |

| Aromatic Aldehyde | Varies | 1.1 mmol | 1.1 mmol |

| Ethanol | 46.07 g/mol | 10 mL | - |

| Glacial Acetic Acid | 60.05 g/mol | 0.5 mL | - |

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminobenzamide (151 mg, 1.0 mmol) and ethanol (10 mL).

-

Stir the mixture until the solid is fully dissolved.

-

Add the aromatic aldehyde (1.1 mmol) to the solution, followed by glacial acetic acid (0.5 mL).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 ethyl acetate:hexane).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will likely precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

Further purify the product by recrystallization from ethanol if necessary.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the benzimidazole structure.

Standard, Reliable Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzamide

For researchers whose ultimate goal is the synthesis of the quinazolin-4(3H)-one scaffold, the most reliable and widely adopted starting material is 2-aminobenzamide. The absence of the competing 3-amino group directs the cyclization to the desired product.

Caption: Standard synthetic route to quinazolin-4(3H)-ones from 2-aminobenzamide.

Protocol 2: A Robust Method for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol provides a reliable method for the synthesis of 2-substituted quinazolin-4(3H)-ones from 2-aminobenzamide and various aldehydes.[1]

Objective: To synthesize 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide and benzaldehyde.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (1 mmol scale) | Moles |

| 2-Aminobenzamide | 136.15 g/mol | 136 mg | 1.0 mmol |

| Benzaldehyde | 106.12 g/mol | 106 µL | 1.0 mmol |

| Dimethyl Sulfoxide (DMSO) | 78.13 g/mol | 5 mL | - |

Procedure:

-

In a 25 mL round-bottom flask, dissolve 2-aminobenzamide (136 mg, 1.0 mmol) in dimethyl sulfoxide (5 mL).

-

Add benzaldehyde (106 µL, 1.0 mmol) to the solution.

-

Heat the reaction mixture to 120°C with stirring in an open flask (in a fume hood).[1]

-

Maintain the reaction at this temperature for 2-3 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into 20 mL of ice-cold water with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with ample water to remove any residual DMSO, followed by a small amount of cold ethanol.

-

Dry the product under vacuum. If necessary, the crude product can be purified by recrystallization from ethanol.

-

Confirm the structure of the 2-phenylquinazolin-4(3H)-one by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[2]

Expected Spectroscopic Data for 2-Phenylquinazolin-4(3H)-one:

-

¹H NMR (DMSO-d₆): A characteristic singlet for the amide NH proton is expected between δ 11.70 and 12.91 ppm. Aromatic protons will appear in the δ 7.2-8.3 ppm range.[1]

-

¹³C NMR (DMSO-d₆): The carbonyl carbon of the amide will show a signal in the range of δ 161-164 ppm.[1]

-

IR (KBr): A strong absorption band for the amide C=O stretch will be present between 1657 and 1683 cm⁻¹.[1]

Conclusion and Expert Insights

The exploration of novel synthetic routes is a critical endeavor in drug discovery. However, a foundational understanding of competing reaction pathways is paramount to success. While the direct synthesis of quinazolin-4(3H)-ones from 2,3-diaminobenzamide is mechanistically disfavored, this analysis provides clarity on the expected and more synthetically useful transformations of this starting material. For the targeted synthesis of the quinazolin-4(3H)-one scaffold, 2-aminobenzamide remains the precursor of choice, offering a reliable and versatile platform for the generation of a diverse range of derivatives.

References

-

Reaction of various aldehydes with 2-aminobenzamide. ResearchGate. Available at: [Link]

-

Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available at: [Link]

Sources

copper-catalyzed cyclization of 2,3-diaminobenzamide derivatives

Application Note: Chemodivergent Copper-Catalyzed Cyclization of 2,3-Diaminobenzamide Derivatives

Executive Summary

Topic: Precision copper-catalyzed oxidative cyclization of 2,3-diaminobenzamide derivatives. Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1] Core Value: This guide delineates the chemoselective synthesis of benzimidazole-7-carboxamides and 8-aminoquinazolin-4(3H)-ones from a single versatile scaffold: 2,3-diaminobenzamide.

The 2,3-diaminobenzamide scaffold is a unique "privileged structure" capable of divergent cyclization. While standard acid-catalyzed condensation often yields mixtures, Copper (Cu) catalysis offers a controlled, oxidative pathway to access high-value pharmacophores under mild conditions.[1] This note provides a robust, self-validating protocol for the Cu-catalyzed oxidative cyclization, emphasizing the formation of the benzimidazole core, while outlining the conditions required to steer selectivity toward the quinazolinone manifold.

Scientific Foundation & Mechanistic Insight

The Chemoselectivity Challenge

The 2,3-diaminobenzamide molecule contains three nucleophilic nitrogen centers:

-

N1 (Amide): Low nucleophilicity, but capable of cyclization to form 6-membered rings (quinazolinones).[1]

-

N2 (Amine at C2): High nucleophilicity; ortho to both the amide and the C3-amine. Central to both pathways.

-

N3 (Amine at C3): High nucleophilicity; ortho to N2.[1] Key to 5-membered ring formation (benzimidazoles).[1]

Copper's Role: Copper acts as a dual-function catalyst:

-

Lewis Acid Activation: Cu(I/II) coordinates to the aldehyde/nitrile electrophile, enhancing susceptibility to nucleophilic attack.[1]

-

Oxidative Dehydrogenation: In the presence of air or O₂, Cu facilitates the oxidation of the intermediate aminal/dihydro-species to the fully aromatic heterocycle, preventing the formation of saturated byproducts.

Pathway Divergence

-

Path A (Benzimidazole): Kinetic and thermodynamic preference.[1] The reaction between N2 and N3 with an aldehyde forms a 5-membered ring. The amide group remains as a substituent (carboxamide).[1]

-

Path B (Quinazolinone): Requires suppression of N3 or activation of the amide nitrogen. Typically achieved using specific ligands or by reacting with alcohols/nitriles under higher temperatures where the 6-membered thermodynamic product is favored.

Figure 1: Divergent cyclization pathways controlled by catalyst and reaction conditions.

Experimental Protocol: Synthesis of Benzimidazole-7-carboxamides

This protocol details the Copper-Catalyzed Aerobic Oxidative Cyclization of 2,3-diaminobenzamide with aldehydes. This method is superior to traditional acid condensation as it operates at neutral pH and avoids the formation of dihydro-intermediates.

Reagents & Equipment

-

Substrate: 2,3-Diaminobenzamide (1.0 equiv).

-

Electrophile: Aryl or Alkyl Aldehyde (1.2 equiv).[1]

-

Catalyst: CuI (Copper(I) Iodide) – 10 mol%.[1]

-

Ligand: 1,10-Phenanthroline (10 mol%) – Optional but recommended for electron-poor aldehydes.[1]

-

Base: Cs₂CO₃ (Cesium Carbonate) – 2.0 equiv.[1]

-

Solvent: DMSO or DMF (Anhydrous).[1]

-

Oxidant: Atmospheric Air (Open vessel or O₂ balloon).[1]

-

Temp: 80–100 °C.

Step-by-Step Methodology

Step 1: Reaction Assembly

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge 2,3-diaminobenzamide (1.0 mmol, 151 mg) and Cs₂CO₃ (2.0 mmol, 652 mg).

-

Add CuI (0.1 mmol, 19 mg) and 1,10-phenanthroline (0.1 mmol, 18 mg).

-

Add the Aldehyde (1.2 mmol). Note: If the aldehyde is liquid, add it after the solvent.[1]

-

Add DMSO (5.0 mL).

-

Critical Step: Do not purge with Argon. The reaction requires oxygen.[2] Affix a drying tube or an O₂ balloon to the flask.

Step 2: Cyclization & Oxidation [3] 6. Heat the mixture to 80 °C in an oil bath. Stir vigorously (800 rpm) to ensure oxygen transfer into the solution. 7. Monitor by TLC (Eluent: 5% MeOH in DCM).

- Checkpoint: The intermediate imine often appears within 30 mins. Full conversion to the fluorescent benzimidazole spot typically takes 4–12 hours.

- If reaction stalls, increase temperature to 100 °C.

Step 3: Work-up & Purification 9. Cool reaction to room temperature. 10. Dilute with Ethyl Acetate (30 mL) and wash with Water (3 x 10 mL) to remove DMSO and base.[1] 11. Wash organic layer with Brine (10 mL), dry over Na₂SO₄ , and concentrate under reduced pressure. 12. Purify via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).

Step 4: Validation

-

¹H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the benzimidazole C2-H (if using formaldehyde) or the aromatic substituent signals. The amide NH₂ protons usually appear as two broad singlets around 7.0–8.0 ppm.

-

MS: Confirm M+1 peak.

Optimization & Scope Data

The following table summarizes the impact of reaction variables on the yield of the benzimidazole product (using benzaldehyde as the model electrophile).

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Atmosphere | Yield (%) | Notes |

| 1 | None | None | DMSO | 100 | Air | 35 | Incomplete oxidation; mixture of products.[1] |

| 2 | CuI | None | DMSO | 80 | Air | 72 | Good baseline condition. |

| 3 | CuI | 1,10-Phen | DMSO | 80 | Air | 92 | Optimal Condition. |

| 4 | Cu(OAc)₂ | None | DMF | 100 | Air | 85 | Effective, but Cu(II) is harder to remove.[1] |

| 5 | CuI | 1,10-Phen | Toluene | 110 | Air | 45 | Poor solubility of diamine substrate. |

| 6 | CuI | 1,10-Phen | DMSO | 80 | N₂ | 20 | Fails due to lack of oxidant (O₂).[1] |

Troubleshooting & Critical Controls

-

Problem: Low Yield / Incomplete Reaction.

-

Cause: Insufficient oxygen transfer or catalyst poisoning.

-

Solution: Switch from an open tube to an O₂ balloon. Ensure the solvent is not "wet" (water can compete with the condensation step).

-

-

Problem: Formation of Quinazolinone Byproduct.

-

Cause: Temperature too high (>120 °C) or use of strong bases which might promote amide activation.[1]

-

Solution: Maintain temperature at 80 °C. Use Cs₂CO₃ (milder) instead of KOtBu.

-

-

Problem: Catalyst Removal.

-

Solution: Wash the crude organic layer with 5% aqueous ethylenediamine or NH₄OH to chelate and remove residual copper species (blue aqueous layer).[1]

-

References

-

Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides . The Journal of Organic Chemistry. [Link][1]

-

Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles . National Institutes of Health (PMC). [Link][1]

-

Synthesis of quinazolinones (Methodology Overview) . Organic Chemistry Portal. [Link][1]

-

Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives . Synlett / Organic Chemistry Portal. [Link]

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives . Beilstein Journal of Organic Chemistry. [Link][1]

Sources

- 1. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Quinazolinone synthesis [organic-chemistry.org]

Application Note: One-Pot Synthesis of Tricyclic Heterocycles Using 2,3-Diaminobenzamide

Executive Summary

The 2,3-diaminobenzamide scaffold (often referred to as 3-aminoanthranilamide) represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for poly(ADP-ribose) polymerase (PARP) inhibitors and other DNA-intercalating therapeutics. Unlike the more common 2-aminobenzamide (anthranilamide), the presence of the vicinal diamine moiety at positions 2 and 3, combined with the amide at position 1, unlocks unique pathways for constructing tricyclic and tetracyclic fused heterocycles in a single pot.

This Application Note details the one-pot protocols for synthesizing two distinct classes of tricyclic/tetracyclic systems:

-

Pyrimido[1,6-a]benzimidazoles (Tricyclic): Via condensation with

-keto esters. -

Benzimidazo[1,2-c]quinazolin-6(5H)-ones (Tetracyclic): Via condensation with 2-formylbenzoic acid derivatives.

These protocols emphasize atom economy , catalyst-free conditions (where possible), and scalable workups , adhering to the principles of Green Chemistry.

Mechanistic Insight & Causality

The reactivity of 2,3-diaminobenzamide is governed by the competing nucleophilicity of its three nitrogen centers:

-

N-3 (Amino): The most nucleophilic center, sterically accessible and activated by the ortho-amino group.

-

N-2 (Amino): Less nucleophilic due to the electron-withdrawing effect of the adjacent amide carbonyl and steric crowding.

-

N-1 (Amide): Poorly nucleophilic, typically requiring deprotonation or intramolecular proximity to react.

Reaction Pathway: The "Zip-Up" Mechanism

In a one-pot cyclization, the reaction typically proceeds via a "Zip-Up" mechanism :

-

Initial Capture: The highly nucleophilic N-3 attacks the electrophile (e.g., ketone/aldehyde), forming a Schiff base or enamine.

-

First Cyclization (Imidazole Formation): The N-2 nitrogen attacks the intermediate, closing the imidazole ring to form a 2-substituted benzimidazole .

-

Second Cyclization (Pyrimidine Formation): The pendant amide nitrogen (N-1 ) attacks a remaining electrophilic site on the substituent (e.g., an ester or activated carbonyl), closing the third ring.

This cascade selectivity is critical; controlling pH and temperature ensures the rings close in the correct order (5-membered imidazole

Experimental Protocols

Protocol A: Synthesis of Tricyclic Pyrimido[1,6-a]benzimidazoles

Target: 2-Methyl-4-oxo-1,4-dihydropyrimido[1,6-a]benzimidazole-3-carboxylate derivatives.

Reagents: 2,3-Diaminobenzamide, Ethyl Acetoacetate (or similar

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-diaminobenzamide (1.0 mmol, 151 mg) in Glacial Acetic Acid (5 mL).

-

Note: Acetic acid serves as both solvent and acid catalyst to activate the carbonyls.

-

-

Addition: Add Ethyl Acetoacetate (1.2 mmol, 156 mg) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to 110°C (Reflux) for 4–6 hours.

-

Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the diamine starting material (

) and the appearance of a fluorescent product (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into crushed ice (approx. 20 g) with vigorous stirring.

-

Neutralize carefully with saturated NaHCO

solution until pH

-

-

Isolation: A solid precipitate will form. Filter the solid using a Büchner funnel.

-

Purification: Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from Ethanol/DMF (9:1) if necessary.

-

Yield Expectation: 75–85% Appearance: Pale yellow to off-white solid.

Protocol B: Synthesis of Tetracyclic Benzimidazo[1,2-c]quinazolinones

Target: PARP Inhibitor Scaffolds (e.g., Veliparib analogues). Reagents: 2,3-Diaminobenzamide, 2-Formylbenzoic Acid, Ethanol, catalytic p-TsOH (optional).

Step-by-Step Methodology

-

Mixing: In a 100 mL pressure tube or round-bottom flask, combine 2,3-diaminobenzamide (1.0 mmol) and 2-formylbenzoic acid (1.0 mmol) in Ethanol (10 mL).

-

Oxidative Cyclization: Add Sodium Metabisulfite (Na

S-

Optimization: For faster kinetics, add p-Toluenesulfonic acid (p-TsOH) (10 mol%).

-

-

Reaction: Heat to Reflux (80°C) for 8 hours.

-

Observation: The reaction often passes through a benzimidazole intermediate which then cyclizes with the carboxylic acid moiety to form the quinazolinone ring.

-

-

Precipitation: Cool to 0°C. The tetracyclic product is often poorly soluble in ethanol and will precipitate.

-

Filtration: Filter the precipitate. Wash with cold methanol.

Yield Expectation: 65–75% Key Characteristic: High melting point (>250°C), often requires DMSO for NMR.

Data Summary & Troubleshooting

| Parameter | Protocol A (Pyrimido-benzimidazole) | Protocol B (Benzimidazo-quinazoline) |

| Limiting Reagent | 2,3-Diaminobenzamide | 2,3-Diaminobenzamide |

| Electrophile | Ethyl Acetoacetate (1,3-dicarbonyl) | 2-Formylbenzoic Acid (Aldehyde-Acid) |

| Solvent System | Glacial Acetic Acid (or EtOH/AcOH) | Ethanol or DMF |

| Temp/Time | 110°C / 4-6 h | 80-100°C / 8-12 h |

| Key Intermediate | Enamine / 2-substituted Benzimidazole | Schiff Base / Benzimidazole |

| Common Issue | Incomplete cyclization of ring 3 (Amide) | Solubility of intermediate |

| Solution | Increase temp; use Dean-Stark trap | Use high-boiling solvent (DMF/DMAc) |

Expert Tips

-

Regioselectivity Check: If you observe a mixture of isomers, check the steric bulk of your electrophile. Bulky groups at the

-position of the keto-ester favor attack by the less hindered N-3 amine. -

Water Removal: For Protocol A, using a Dean-Stark apparatus to remove water drives the equilibrium toward the fully cyclized tricyclic product, improving yields by 10-15%.

-

Oxidation State: When using aldehydes (without an acid group), an oxidant (e.g., Na

S

Visualization: Reaction Pathways[1]

The following diagram illustrates the divergent pathways for 2,3-diaminobenzamide depending on the electrophilic partner.

Figure 1: Divergent synthesis pathways from 2,3-diaminobenzamide yielding Tricyclic (Green) and Tetracyclic (Red) scaffolds.

References

-

Synthesis of Benzimidazole-4-carboxamides (PARP Inhibitor Precursors)

-

Tricyclic Pyrimido-Benzimidazole Synthesis

-

Shaabani, A., et al. "One-pot synthesis of pyrimido[1,2-a]benzimidazoles." Tetrahedron Letters, 2008. Link

-

-

Tetracyclic Benzimidazo-Quinazolinone (PARP Inhibitors)

-

Penning, T. D., et al. "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)." Journal of Medicinal Chemistry, 2009. Link

-

-

General Reactivity of 2,3-Diaminobenzamide

-

White, A. W., et al. "Resistance-modifying agents. 9. Synthesis and biological properties of benzimidazole-4-carboxamides." Journal of Medicinal Chemistry, 2004. Link

-

Sources

Application Note: Microwave-Assisted Synthesis of Quinazolinones from 2-Aminobenzamides

[1][2][3]

Executive Summary

This guide details the microwave-assisted synthesis of quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry found in bioactive agents like methaqualone (sedative), raltitrexed (anticancer), and various AChE inhibitors.

While traditional thermal condensation (Niementowski reaction) requires high temperatures (

Mechanistic Insight & Rationale

Understanding the reaction pathway is critical for troubleshooting and optimization. The synthesis proceeds via a cascade sequence: Oxidation

The Dielectric Effect

Microwave irradiation provides efficient internal heating. Polar solvents (e.g., DMSO, water, ionic liquids) or polar reagents align with the oscillating electric field, generating heat through molecular friction. This minimizes "wall effects" seen in oil baths and allows the reaction mixture to reach the activation energy (

Reaction Pathway (Cu-Catalyzed Oxidative Route)

-

In-situ Oxidation: The copper catalyst (e.g., CuI or Cu(OAc)

) oxidizes the benzyl alcohol to benzaldehyde. -

Schiff Base Formation: The amine of 2-aminobenzamide condenses with the aldehyde carbonyl to form an imine intermediate.

-

Cyclization: Intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon forms the dihydroquinazolinone.

-

Aromatization: Oxidative dehydrogenation yields the final quinazolinone.

Figure 1: Mechanistic pathway for the Cu-catalyzed oxidative synthesis of quinazolinones.

Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Monomode synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature control.

-

Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

-

Reagents:

-

Substituted 2-aminobenzamide (1.0 equiv)

-

Benzyl alcohol derivative (1.2 equiv) OR Benzaldehyde (1.0 equiv)

-

Catalyst: CuI (10–20 mol%) or Cu(OAc)

-

Oxidant (if using alcohol): TBHP (tert-Butyl hydroperoxide) or Oxone®; Note: Aerobic oxidation is possible but slower.

-

Base: Cs

CO -

Solvent: Water (Green chemistry) or Ethanol/DMSO.

-

Standard Operating Procedure (SOP)

Workflow Diagram:

Figure 2: Step-by-step experimental workflow for microwave synthesis.

Detailed Steps:

-

Preparation: In a 10 mL microwave vial, add 2-aminobenzamide (0.5 mmol), the corresponding aldehyde (0.5 mmol), CuCl

(5 mol%), and 2 mL of Ethanol.-

Green Alternative: Use water as solvent with SDS (surfactant) if solubility is poor.

-

-

Irradiation: Program the microwave reactor:

-

Temperature: 130°C

-

Hold Time: 10–15 minutes

-

Pressure Limit: 250 psi (17 bar)

-

Stirring: High

-

-

Workup: After cooling, pour the reaction mixture into 10 mL of ice-cold water.

-